1H-Indazol-6-amine

Descripción

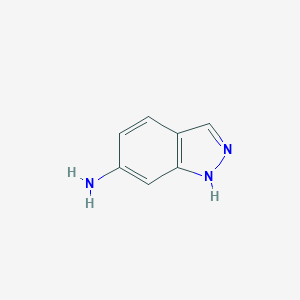

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJFADGISRFLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219962 | |

| Record name | 6-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855839 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6967-12-0, 6343-52-8 | |

| Record name | 1H-Indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6967-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-6-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indazol-6-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazol-6-amine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1H-Indazol-6-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as 6-aminoindazole, is a stable, light brown crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Melting Point | 204-206 °C (decomposes) | [1] |

| Boiling Point | 376.6 ± 15.0 °C (Predicted) | [1] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 15.61 ± 0.40 (Predicted) | [1] |

| Appearance | Light brown powder | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

NMR Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum of 1H-Indazole in DMSO-d6 shows characteristic peaks for the aromatic protons. For the 6-amino substituted analog, shifts would be expected to be influenced by the electron-donating amino group. A representative spectrum for the parent indazole shows signals at δ 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (t, 1H), 7.36 (t, 1H), 7.13 (t, 1H).[3][4]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides further structural confirmation. For the parent indazole, characteristic peaks appear at approximately δ 140.0, 134.8, 126.8, 123.1, 121.0, 120.9, 109.7.[5][6] The presence of the amino group at the C-6 position will influence the chemical shifts of the surrounding carbon atoms.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~12.5 (br s, 1H) | N1-H |

| ~7.8 (s, 1H) | C3-H |

| ~7.5 (d, 1H) | C4-H |

| ~6.8 (s, 1H) | C7-H |

| ~6.5 (d, 1H) | C5-H |

| ~5.5 (br s, 2H) | NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3300 (two bands) | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |

| 3300-3250 (broad) | Indazole (N-H) | Stretch |

| 1650-1580 | Primary Amine (N-H) | Bend |

| 1600-1450 | Aromatic Ring (C=C) | Stretch |

| 1335-1250 | Aromatic Amine (C-N) | Stretch |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Ion | m/z |

| [M]⁺ | 133 |

| [M+H]⁺ | 134 |

Synthesis of this compound

The most common and well-established route for the synthesis of this compound involves the reduction of 6-nitro-1H-indazole. The precursor, 6-nitro-1H-indazole, can be synthesized from 2-methyl-5-nitroaniline.[7]

Synthesis of 6-Nitro-1H-indazole

A common method for the synthesis of 6-nitroindazole involves the diazotization of 2-methyl-5-nitroaniline followed by cyclization.[7]

Caption: Synthesis of 6-Nitro-1H-indazole.

Reduction of 6-Nitro-1H-indazole to this compound

Several methods are available for the reduction of the nitro group to an amine.[8]

Caption: Reduction methods for this compound synthesis.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is known for its clean reaction profile and high yield.

Materials:

-

6-Nitro-1H-indazole

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

In a suitable reaction vessel, suspend 6-nitro-1H-indazole in methanol.

-

Add a catalytic amount of 10% Pd/C to the suspension.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Protocol 2: Reduction with Tin(II) Chloride

This is a classic and reliable method for nitro group reduction.[9]

Materials:

-

6-Nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 6-nitro-1H-indazole in ethanol in a round-bottom flask.

-

Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.

-

Carefully add concentrated HCl and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction with Iron in Acidic Medium

This is a cost-effective method for large-scale synthesis.[10]

Materials:

-

6-Nitro-1H-indazole

-

Iron powder

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic Acid (AcOH)

-

Sodium carbonate (Na₂CO₃) solution

Procedure:

-

Suspend 6-nitro-1H-indazole and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of HCl or acetic acid to initiate the reaction.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the iron and iron oxides.

-

Wash the solid residue with ethanol.

-

Make the filtrate basic by adding a sodium carbonate solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and evaporate the solvent to yield the crude product.

-

Purify as required.

Purification Methods

Purification of this compound is crucial to obtain a high-purity product suitable for further applications.

Recrystallization

Recrystallization is an effective method for purifying the solid product. A suitable solvent system is a mixture of methanol and water.[11]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add water to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

Column Chromatography

For separating closely related impurities, column chromatography is the preferred method.[12][13]

Stationary Phase: Silica gel Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The polarity of the eluent should be optimized based on TLC analysis.

Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug discovery, particularly in the development of anticancer agents.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Derivatives of this compound have shown potent inhibitory activity against several cancer cell lines. For example, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC₅₀ value of 14.3 ± 4.4 µM in the human colorectal cancer cell line (HCT116).[14]

Inhibition of Apoptosis Pathways

Many indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death), such as the p53 and Bcl-2 pathways.[10] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.

Caption: Simplified Bcl-2 family apoptosis pathway and the inhibitory role of indazole derivatives.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. Further exploration into its diverse derivatives and their biological activities will undoubtedly continue to fuel advancements in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazol-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental chemical and physical characteristics, standardized experimental protocols for their determination, and insights into its potential biological signaling pathways based on the activities of its derivatives.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |

| Appearance | Tan crystalline powder | --INVALID-LINK-- |

| Melting Point | 204-206 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 376.6 ± 15.0 °C | --INVALID-LINK-- |

| Solubility | Soluble in Methanol. 18.2 µg/mL in water at pH 7.4. | --INVALID-LINK--, --INVALID-LINK-- |

| pKa (Predicted) | 15.61 ± 0.40 | --INVALID-LINK-- |

| LogP (Predicted) | 1.05 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

Melting Point Determination (Capillary Method)

The melting point is determined using a calibrated melting point apparatus with a heated metal block.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 10-20 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.

Boiling Point Determination (Thiele Tube Method)

For compounds that do not decompose at their boiling point, the following micro-method can be used.

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated to ensure even heat distribution.

-

Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water (or a specific buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] These compounds often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. While the specific signaling pathways for this compound are still under investigation, the activities of its derivatives suggest involvement in key cancer-related pathways. For instance, indazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR and FGFR, as well as downstream signaling molecules.[2][3] Furthermore, related indazole compounds have been observed to induce apoptosis through the modulation of the p53/MDM2 pathway and the regulation of Bcl-2 family proteins.[4][5]

The following diagram illustrates a plausible signaling pathway that could be targeted by this compound derivatives, leading to anticancer effects.

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for the development of this compound derivatives as anticancer agents.

References

The Emergence of 1H-Indazol-6-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – As the landscape of pharmaceutical research evolves, the heterocyclic compound 1H-Indazol-6-amine has garnered significant attention for its versatile scaffold and promising applications in the development of novel therapeutics. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing comprehensive data, experimental methodologies, and a visual representation of its role in key cellular signaling pathways.

Core Compound Specifications

This compound, a bicyclic heteroaromatic amine, serves as a crucial starting material and a key pharmacophore in the synthesis of a wide array of biologically active molecules. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6967-12-0 | [1] |

| Molecular Formula | C₇H₇N₃ | |

| Molecular Weight | 133.15 g/mol |

Synthetic Approaches and Methodologies

The synthesis of the 1H-indazole core can be achieved through various chemical reactions. A common and effective method involves the cyclization of ortho-substituted phenylhydrazines. While numerous strategies exist for the synthesis of substituted indazoles, a general protocol is outlined below.

General Experimental Protocol for 1H-Indazole Synthesis

A widely utilized method for the synthesis of the 1H-indazole scaffold involves the reaction of an appropriate ortho-substituted benzaldehyde or acetophenone with hydrazine hydrate. The resulting hydrazone can then undergo cyclization to form the indazole ring.

Materials:

-

Ortho-substituted benzaldehyde/acetophenone

-

Hydrazine hydrate

-

Ethanol

-

Ammonium chloride (as a mild catalyst)

Procedure:

-

The ortho-substituted benzaldehyde or acetophenone is dissolved in ethanol.

-

An equimolar amount of hydrazine hydrate is added to the solution.

-

A catalytic amount of ammonium chloride is introduced to the reaction mixture.

-

The mixture is then agitated, often by grinding or stirring at room temperature or with gentle heating, for a specified duration (e.g., 30 minutes).

-

Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent.

This "green" chemistry approach offers high yields, shorter reaction times, and an environmentally friendly profile.

Biological Significance and Applications in Drug Discovery

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. This compound and its derivatives have shown significant promise, particularly in oncology, due to their activity as kinase inhibitors.

Anticancer Activity and Antiproliferative Evaluation

Derivatives of this compound have demonstrated potent antiproliferative activity against various human cancer cell lines. The efficacy of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

-

Human cancer cell lines (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, Hep-G2 hepatoma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compound and a vehicle control (DMSO) and incubated for a further 48-72 hours.

-

Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration.

Role in Cellular Signaling Pathways

Derivatives of this compound have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two such critical pathways are the p53/MDM2 pathway and the Polo-like kinase 4 (PLK4) signaling pathway.

The p53/MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Certain indazole derivatives have been found to interfere with the p53-MDM2 interaction, leading to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells.

Caption: The p53/MDM2 signaling pathway and the inhibitory action of 1H-Indazole-6-amine derivatives.

The PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The indazole scaffold is a key feature in many kinase inhibitors, and derivatives of this compound have been developed as potent inhibitors of PLK4, leading to cell cycle arrest and the suppression of cancer cell growth.

Caption: The PLK4 signaling pathway and its inhibition by 1H-Indazole-6-amine derivatives.

Conclusion

This compound and its derivatives represent a highly promising class of compounds in the field of drug discovery. The versatility of the indazole scaffold allows for the development of potent and selective inhibitors of key cellular targets, particularly protein kinases. The information and protocols provided in this guide offer a foundational resource for the continued exploration and development of novel therapeutics based on this important molecular framework.

References

Spectroscopic Data of 1H-Indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazol-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Here, we present the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.[1]

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-10 seconds is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typical.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Data

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

GC-MS Data

Table 4: GC-MS Spectroscopic Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 105 | Moderate | [M - N₂]⁺ |

| 104 | Moderate | [M - N₂H]⁺ |

Note: This data is based on typical fragmentation patterns for indazole derivatives. The relative intensities are qualitative.

LC-MS Data

Table 5: LC-MS Spectroscopic Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134.0712 | 100 | [M+H]⁺ |

| 117.0449 | Low | Fragment Ion |

| 107.0607 | Low | Fragment Ion |

Note: This data is based on available LC-MS information for this compound.[1]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities.

-

MS Conditions: The mass spectrometer is operated in EI mode, and mass spectra are recorded over a mass range of m/z 50-500.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization).

-

Instrumentation: A liquid chromatograph is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Conditions: A reverse-phase C18 column is typically used for separation with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid).

-

MS Conditions: The mass spectrometer is operated in positive ESI mode, and mass spectra are acquired in full scan mode.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the Crystal Structure of 1H-Indazol-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of various 1H-Indazol-6-amine derivatives. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and neuroprotective properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes relevant biological pathways.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for three distinct this compound derivatives, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine [1]

| Parameter | Value |

| Chemical Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 863.28 (9) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.055 |

Table 2: Crystallographic Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide [2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄ClN₃O₄S |

| Molecular Weight | 379.81 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9664 (6) |

| b (Å) | 6.4300 (3) |

| c (Å) | 19.6155 (9) |

| α (°) | 90 |

| β (°) | 107.227 (1) |

| γ (°) | 90 |

| Volume (ų) | 1682.52 (13) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.042 |

Table 3: Crystallographic Data for 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione [3][4]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇N₃O₃ |

| Molecular Weight | 323.35 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.7708 (11) |

| b (Å) | 10.5761 (17) |

| c (Å) | 11.9643 (17) |

| α (°) | 88.239 (9) |

| β (°) | 81.123 (9) |

| γ (°) | 79.140 (9) |

| Volume (ų) | 831.3 (2) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.044 |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis for the featured this compound derivatives.

Synthesis and Crystallization

The synthesis of these derivatives typically involves multi-step reactions. Below are the specific protocols for the compounds listed above.

Protocol 1: Synthesis and Crystallization of 1,3-Dimethyl-1H-indazol-6-amine [1]

-

Synthesis:

-

A mixture of 1,3-dimethyl-6-nitro-1H-indazole (2 g) and Pd/C (0.2 g) in 10 mL of ethanol was prepared.

-

The reaction system was kept under vacuum and then treated with a continuous stream of hydrogen.

-

The mixture was stirred for 8 hours.

-

The catalyst was removed by filtration to yield a yellow solution.

-

-

Crystallization:

-

The resulting yellow solution was left to stand at room temperature.

-

Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent.

-

Protocol 2: Synthesis and Crystallization of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide [2]

-

Synthesis:

-

A mixture of 3-chloro-6-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol) in absolute ethanol (25 ml) was heated at 333 K for 4 hours.

-

The solvent was removed to afford the amine intermediate.

-

The amine was immediately dissolved in pyridine (5 ml) and reacted with 4-methoxybenzenesulfonyl chloride (1.25 mmol) at room temperature for 24 hours.

-

The reaction mixture was concentrated in vacuo.

-

-

Crystallization:

-

The resulting residue was purified by flash chromatography (eluted with ethyl acetate:hexane 1:9).

-

The title compound was recrystallized from acetone to yield single crystals.

-

Protocol 3: Synthesis and Crystallization of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione [3][4]

-

Synthesis: The synthesis of this compound involves the reaction of 1-allyl-1H-indazol-6-amine with dehydroacetic acid.

-

Crystallization: Single crystals suitable for X-ray diffraction were grown from an ethanol solution by slow evaporation at room temperature.[3][4]

X-ray Diffraction and Structure Refinement

The determination of the crystal structures was performed using single-crystal X-ray diffraction. The general workflow is outlined below.

Protocol 4: General X-ray Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray intensity data were collected at a specific temperature (e.g., 293 K or 296 K) using Mo Kα radiation.

-

Structure Solution: The crystal structure was solved by direct methods using software such as SHELXS.[1]

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using software like SHELXL.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

Biological Activity and Signaling Pathways

This compound derivatives have shown significant potential as anticancer and neuroprotective agents. Their mechanism of action often involves the modulation of key signaling pathways.

Anticancer Activity

Certain this compound derivatives exhibit cytotoxic activity against various cancer cell lines.[5] One of the proposed mechanisms is the induction of apoptosis through the p53 signaling pathway.

Neuroprotective Effects

Derivatives of this compound are also being investigated for their potential in treating neurodegenerative diseases. A proposed mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the tau phosphorylation cascade implicated in Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 1H-Indazol-6-amine: A Technical Guide to a Privileged Core in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its derivatives, 1H-Indazol-6-amine serves as a crucial building block for the development of novel therapeutic agents, particularly in oncology. While extensive research has focused on the synthesis and evaluation of its derivatives, this technical guide consolidates the available information on the biological activities associated with the this compound core, providing insights into its therapeutic potential, mechanisms of action, and the experimental methodologies used for its evaluation.

Antiproliferative and Cytotoxic Activities

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of cell cycle arrest and apoptosis.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of key N-substituted this compound derivatives, as measured by the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Citation |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 14.3 ± 4.4 | [1] |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | MRC5 (Normal Human Lung Fibroblast) | >100 | [1] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 | [2] |

| A series of 6-substituted amino-1H-indazole derivatives | Four human cancer cell lines | 2.9 - 59.0 | [1] |

Mechanism of Action

Research into the derivatives of this compound has pointed towards several potential mechanisms underlying their anticancer effects.

Cell Cycle Arrest

Studies have shown that treatment with this compound derivatives can lead to cell cycle arrest at the G2/M phase in cancer cells. This disruption of the normal cell division process is a key factor in their antiproliferative activity.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Some derivatives of this compound have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells. Its inhibition can enhance the host's anti-tumor immune response.

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is another key mechanism. Evidence suggests that derivatives of this compound can modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family members, and influence the p53/MDM2 pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Antiproliferative Activity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for 48-72 hours.

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well, and the plates are incubated for 15-30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The optical density is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: HCT116 cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.

Methodology:

-

Enzyme Reaction: The reaction is initiated by adding the test compound and L-tryptophan (the substrate for IDO1) to a reaction mixture containing purified recombinant human IDO1 enzyme.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a quenching solution.

-

Detection of Kynurenine: The product of the enzymatic reaction, kynurenine, is detected. This can be done using various methods, including colorimetric or fluorometric assays, or by HPLC.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway implicated in the activity of this compound derivatives.

Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Caption: Potential Signaling Pathway Modulation by this compound Derivatives.

References

The Core Mechanism of 1H-Indazol-6-amine in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small-molecule inhibitors targeting key signaling pathways in cancer. Among these, 1H-Indazol-6-amine and its derivatives have emerged as a promising class of anti-cancer agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, focusing on its molecular targets, effects on cellular processes, and the signaling pathways it modulates. While much of the detailed mechanistic work has been conducted on its derivatives, this document will focus on the core activities attributed to the this compound pharmacophore, using data from its closest analogs where necessary to illuminate the foundational mechanisms.

Antiproliferative Activity of this compound Derivatives

The anti-cancer potential of the this compound scaffold is demonstrated by the potent antiproliferative activity of its derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key derivatives are summarized below.

| Compound Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Human Colorectal Cancer | 14.3 ± 4.4 | [1] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | Human Colorectal Cancer | 0.4 ± 0.3 | [1] |

| Derivative 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [2][3][4] |

| Derivative 6o | A549 | Lung Cancer | 6.73 | [3] |

| Derivative 6o | PC-3 | Prostate Cancer | 8.82 | [3] |

| Derivative 6o | Hep-G2 | Hepatoma | 5.35 | [3] |

| Derivative 2f | 4T1 | Breast Cancer | 0.23 | [5] |

| Derivative 2f | HepG2 | Hepatoma | 0.80 | [5] |

| Derivative 2f | MCF-7 | Breast Cancer | 0.34 | [5] |

| Derivative K22 | MCF-7 | Breast Cancer | 1.3 | [6] |

Core Mechanism of Action: Kinase Inhibition

The primary mechanism through which this compound derivatives exert their anti-cancer effects is the inhibition of protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

While a comprehensive kinase inhibition profile for the parent this compound is not extensively documented in publicly available literature, studies on its derivatives have identified several key kinase targets.

Key Kinase Targets of this compound Derivatives:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is often overexpressed in cancer and is associated with genomic instability. A derivative of N-(1H-indazol-6-yl)benzenesulfonamide, compound K22, demonstrated highly potent PLK4 inhibitory activity with an IC50 of 0.1 nM[6].

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, survival, and angiogenesis. Certain 1H-indazol-3-amine derivatives have been shown to be potent inhibitors of FGFR1[7].

-

CRAF Kinase: A member of the RAF kinase family and a key component of the MAPK/ERK signaling pathway, which is frequently activated in cancer. A 3-carboxamido-2H-indazole-6-arylamide derivative was identified as a potent and selective CRAF inhibitor with an IC50 of 38.6 nM[1].

-

Histone Deacetylase 6 (HDAC6): Some hybrid molecules incorporating the 1H-indazol-3-amine scaffold have shown potent inhibitory activity against HDAC6, an enzyme involved in cell motility and protein degradation[1].

The inhibition of these kinases by this compound derivatives disrupts the downstream signaling cascades, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Cellular Effects of this compound Derivatives

The inhibition of key kinases by this compound derivatives translates into profound effects on cancer cell physiology, primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. This is often mediated by the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

One study on a specific 1H-indazole-3-amine derivative (compound 6o) found that it induced apoptosis in K562 cells in a concentration-dependent manner. Mechanistically, this was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax[3]. Another derivative, 2f, was also shown to upregulate cleaved caspase-3 and Bax, and downregulate Bcl-2 in 4T1 breast cancer cells[5].

Furthermore, the p53 tumor suppressor pathway can be modulated by these compounds. The same study on compound 6o suggested a possible mechanism involving the inhibition of the p53-MDM2 interaction, leading to an upregulation of p53 protein levels[3].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

For example, the N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivative (compound 36) was found to induce G2/M phase arrest in HCT116 cells[1]. In contrast, another derivative (compound 6o) caused G0/G1 phase arrest in K562 cells[3]. The specific phase of cell cycle arrest appears to be dependent on the chemical structure of the derivative and the genetic background of the cancer cell line. The arrest is a direct consequence of the inhibition of kinases that are essential for cell cycle progression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its derivatives.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with deionized water to remove TCA.

-

SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader[8][9][10][11][12][13].

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.

-

PI Staining: Add propidium iodide to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14][15][16][17].

Conclusion

This compound and its derivatives represent a versatile and potent class of anti-cancer agents. Their core mechanism of action revolves around the inhibition of multiple protein kinases that are crucial for the survival and proliferation of cancer cells. This multi-targeted inhibition disrupts key signaling pathways, leading to the induction of apoptosis and cell cycle arrest. The quantitative data on the antiproliferative activity of various derivatives, coupled with the detailed understanding of their effects on cellular processes, provides a strong rationale for the continued development of this scaffold in oncology drug discovery. The experimental protocols outlined in this guide serve as a foundational resource for researchers working to further characterize and optimize these promising therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. 2.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. SRB assay for measuring target cell killing [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1H-Indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of 1H-Indazol-6-amine, a key building block in medicinal chemistry. Due to its prevalence in the development of kinase inhibitors and other therapeutic agents, a thorough understanding of its physicochemical properties is essential for reproducible results and successful drug development campaigns.[1][2][3] This document outlines known data, provides standardized protocols for in-house characterization, and presents logical workflows for assessing the compound's suitability for screening and preclinical development.

Physicochemical Properties

This compound (CAS: 6967-12-0) is a bicyclic heteroaromatic compound with a molecular weight of 133.15 g/mol .[4] Its structure, featuring both a pyrazole and an aniline-like moiety, dictates its solubility and stability profile. The indazole ring system is generally stable, but the exocyclic amine group can influence its properties, particularly its solubility in aqueous media at different pH values. The 1H-tautomer of the indazole ring is known to be more stable than the 2H tautomer.[5]

Aqueous Solubility

Aqueous solubility is a critical parameter that impacts biological assay performance, formulation development, and oral bioavailability. For early-stage drug discovery, a kinetic solubility measurement is often sufficient, while thermodynamic solubility becomes crucial for lead optimization and formulation.[6][7][8]

2.1 Published Solubility Data

Publicly available experimental data on the aqueous solubility of this compound is limited. However, data from the Sanford-Burnham Center for Chemical Genomics indicates a mean solubility at pH 7.4.[4] A similar value has been reported for the isomeric 1H-Indazol-5-amine, suggesting that aminoindazoles as a class may exhibit low aqueous solubility.[9]

Table 1: Aqueous Solubility of Aminoindazoles

| Compound | CAS Number | pH | Solubility (µg/mL) | Source |

|---|---|---|---|---|

| This compound | 6967-12-0 | 7.4 | 18.2 | PubChem CID 81423[4] |

| 1H-Indazol-5-amine | 19335-11-6 | 7.4 | 17.9 | PubChem CID 88012[9] |

2.2 Experimental Protocols for Solubility Determination

Given the limited data, researchers should determine solubility under their specific experimental conditions. The following are standard protocols.

2.2.1 Protocol: Kinetic Solubility by Shake-Flask Method

This high-throughput method is suitable for early discovery and involves measuring the solubility of a compound after adding it from a DMSO stock solution to an aqueous buffer.[8][10][11]

-

Materials:

-

10-20 mM stock solution of this compound in 100% DMSO.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

96-well microtiter plates (UV-transparent for analysis).

-

Plate shaker/thermomixer.

-

UV-Vis plate reader or LC-MS/MS system.

-

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in duplicate wells of a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

-

Seal the plate and place it on a thermomixer set to 850 rpm at 25°C for 2 hours to allow for equilibration.[10]

-

After incubation, centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new UV-transparent plate.

-

Quantify the concentration of the dissolved compound in the supernatant using a pre-established calibration curve via UV-Vis spectrophotometry or LC-MS/MS.[6]

-

2.2.2 Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the true equilibrium solubility and is essential for later-stage development. It requires incubating an excess of the solid compound until equilibrium is reached.[8][12][13]

-

Materials:

-

Solid this compound.

-

Aqueous buffer of desired pH (e.g., pH 1.2, 4.6, 7.5).[12]

-

Glass vials with screw caps.

-

Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Filtration device (e.g., 0.45 µm syringe filters).

-

HPLC-UV system for analysis.

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial (ensure solid is visible).

-

Add a known volume of the desired aqueous buffer (e.g., 1 mL).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the suspension for 24-72 hours to ensure equilibrium is reached.[12]

-

After incubation, check the pH to ensure it has not shifted.[12][13]

-

Filter the suspension through a 0.45 µm filter to remove all undissolved solid.

-

Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method against a standard curve.

-

Stability Assessment

Understanding the chemical stability of this compound is crucial for ensuring the integrity of stock solutions, interpreting biological data, and defining storage conditions. Stability is typically assessed through forced degradation studies and analysis using a stability-indicating HPLC method.[14][15][16]

3.1 Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and degradation pathways by subjecting the compound to harsh conditions.[17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][19]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic environments (e.g., stomach).[18] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in basic environments (e.g., intestine).[18] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify susceptibility to oxidative degradation.[17][19] |

| Thermal | Solid compound at 60-80°C for 1 week | To evaluate solid-state stability at elevated temperatures.[17] |

| Photostability | Expose solution/solid to UV/Vis light (e.g., 1.2 million lux-hours visible, 200 watt-hours/m²) | To determine sensitivity to light, as per ICH Q1B guidelines.[17] |

3.2 Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[14][20][21] It must be able to separate the intact compound from its process impurities and all potential degradation products.[15][16]

-

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from any degradants formed during stress testing.

-

Initial Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (determined by UV scan).

-

Column Temperature: 30°C.

-

-

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the forced degradation conditions listed in Table 2. Neutralize the acidic and basic samples before injection.

-

Inject the unstressed sample and each stressed sample onto the HPLC system.

-

Analyze the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

-

If co-elution occurs, optimize the method by adjusting the gradient, mobile phase pH, column type, or temperature.[21]

-

Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the main peak is free from co-eluting impurities in the stressed samples.

-

Visualization of Workflows

4.1 General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for a researcher upon receiving a new batch of this compound or a similar research compound. This ensures that the material is suitable for its intended use in biological assays.

Caption: Logical workflow for physicochemical characterization.

4.2 Signaling Pathway Context

This compound is a common scaffold used in the design of kinase inhibitors. For example, derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication and cell division.[2] The diagram below illustrates a simplified signaling context for a hypothetical inhibitor derived from this scaffold.

Caption: Simplified PLK4 signaling and point of inhibition.

Summary and Recommendations

This compound is a valuable chemical scaffold with low but measurable aqueous solubility. Due to the limited publicly available data, it is imperative for researchers to perform in-house characterization of its solubility and stability under conditions relevant to their specific assays.

-

For Early-Stage Research: At a minimum, determine kinetic solubility at pH 7.4 and assess the stability of DMSO stock solutions over time. This will prevent issues with compound precipitation in assays and ensure data reproducibility.

-

For Lead Optimization: A full physicochemical profile, including thermodynamic solubility at multiple pH values and a comprehensive forced degradation study, is required. This data is essential for understanding structure-activity relationships (SAR) and guiding the design of compounds with improved drug-like properties.

-

Storage: Based on supplier recommendations, the solid compound should be stored sealed in a dry, dark place at room temperature. DMSO stock solutions should be stored at -20°C or -80°C, and their stability should be periodically verified.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. quora.com [quora.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijpsr.com [ijpsr.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Forced Degradation Studies - STEMart [ste-mart.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resolvemass.ca [resolvemass.ca]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

The Dawn of a New Therapeutic Frontier: Discovery of Novel 1H-Indazol-6-amine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. This technical guide delves into the discovery and development of a promising new class of compounds: 1H-Indazol-6-amine derivatives. These molecules have demonstrated significant potential in oncology and other therapeutic areas, warranting a comprehensive examination of their synthesis, biological activity, and mechanisms of action. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current landscape, detailed experimental protocols, and a forward-looking perspective on this exciting class of molecules.

A Privileged Scaffold in Drug Discovery

The 1H-indazole core, a bicyclic aromatic heterocycle, is a versatile scaffold that has been successfully incorporated into a variety of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Notably, derivatives of 1H-indazole have exhibited a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2] The clinical success of indazole-containing drugs such as the anti-cancer agents pazopanib and niraparib underscores the therapeutic potential embedded within this chemical framework.[1][3]

Synthesis and Chemical Exploration

The synthesis of novel this compound derivatives is a critical step in the drug discovery process, enabling the creation of diverse chemical libraries for biological screening. A variety of synthetic strategies have been employed to construct the 1H-indazole core and introduce functional groups at the 6-amino position.